molecular formula C23H30N8 B1188704 3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole

3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole

Cat. No.: B1188704
M. Wt: 418.5g/mol
InChI Key: HOBXQDZIPZFMNJ-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole is a complex organic compound that features a combination of indole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a triazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific requirements of the synthesis. The process would include steps for purification and isolation of the final product, ensuring that it meets the necessary quality standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, which can modulate various pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These compounds share the piperidine moiety and have similar chemical properties.

    Indole Derivatives: These compounds share the indole moiety and are known for their diverse biological activities.

Uniqueness

3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole is unique due to its combination of indole and triazine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H30N8

Molecular Weight

418.5g/mol

IUPAC Name

N-[(E)-1-(1H-indol-3-yl)ethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H30N8/c1-17(19-16-24-20-11-5-4-10-18(19)20)28-29-21-25-22(30-12-6-2-7-13-30)27-23(26-21)31-14-8-3-9-15-31/h4-5,10-11,16,24H,2-3,6-9,12-15H2,1H3,(H,25,26,27,29)/b28-17+

InChI Key

HOBXQDZIPZFMNJ-OGLMXYFKSA-N

SMILES

CC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CNC5=CC=CC=C54

Origin of Product

United States

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